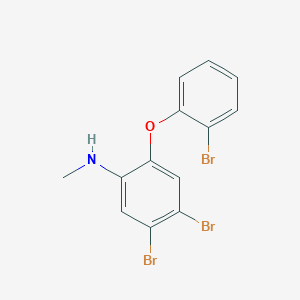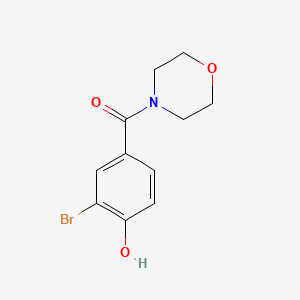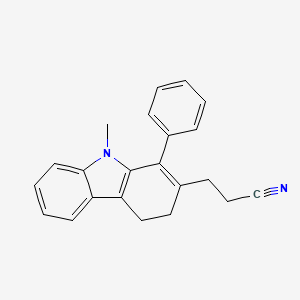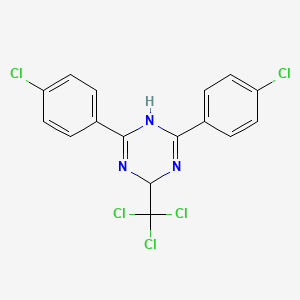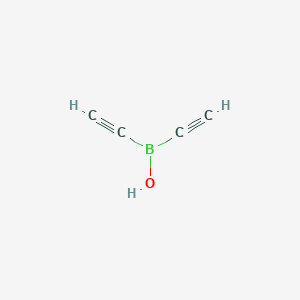
Diethynylborinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethynylborinic acid is an organoboron compound characterized by the presence of two ethynyl groups attached to a boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethynylborinic acid can be synthesized through several methods. One common approach involves the reaction of boron trihalides with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Diethynylborinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to boranes or other reduced boron species.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethynylborinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique reactivity makes it useful in the development of bioactive molecules and drug candidates.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism of action of diethynylborinic acid involves its ability to form stable complexes with various molecular targets. The ethynyl groups provide sites for interaction with other molecules, facilitating reactions such as cross-coupling and polymerization. The boron atom’s Lewis acidity also plays a crucial role in its reactivity, allowing it to act as a catalyst or reactant in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: These compounds have one boron-oxygen bond and are widely used in organic synthesis and medicinal chemistry.
Borinic Acids: Similar to diethynylborinic acid but with different substituents, these compounds also exhibit unique reactivity and applications.
Boranes: These are boron-hydrogen compounds with significant applications in hydroboration and other reduction reactions.
Uniqueness: this compound stands out due to its dual ethynyl groups, which provide unique reactivity compared to other boron compounds. This feature allows for the formation of complex molecular structures and advanced materials, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
718642-35-4 |
|---|---|
Molekularformel |
C4H3BO |
Molekulargewicht |
77.88 g/mol |
IUPAC-Name |
diethynylborinic acid |
InChI |
InChI=1S/C4H3BO/c1-3-5(6)4-2/h1-2,6H |
InChI-Schlüssel |
WQZQIBPMYNEBQV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


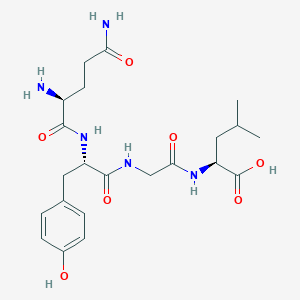
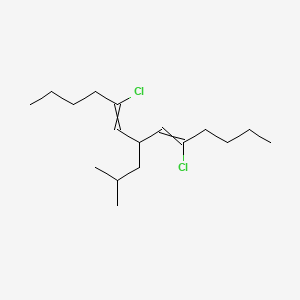
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
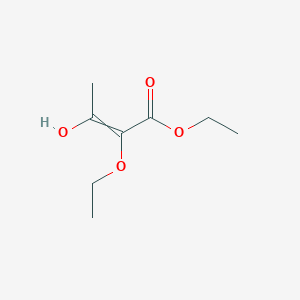
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
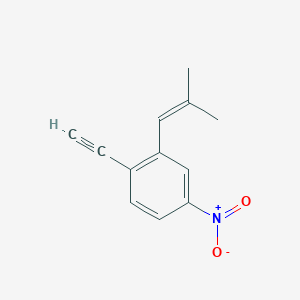
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
